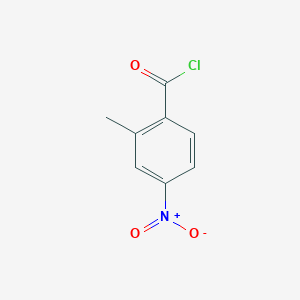

2-Methyl-4-nitrobenzoyl chloride

Vue d'ensemble

Description

2-Methyl-4-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the fourth position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyl-4-nitrobenzoyl chloride can be synthesized through the chlorination of 2-methyl-4-nitrobenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as dimethylformamide (DMF) to enhance the reaction rate .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 2-methyl-4-nitrobenzoic acid, maintaining a controlled temperature to ensure complete conversion. The product is then purified through distillation or recrystallization .

Analyse Des Réactions Chimiques

Hydrolysis to Carboxylic Acid

Reaction : Rapid hydrolysis occurs in aqueous media to form 2-methyl-4-nitrobenzoic acid.

Mechanism : Nucleophilic acyl substitution where water attacks the electrophilic carbonyl carbon, displacing chloride.

| Reagents/Conditions | Products | Notes |

|---|---|---|

| H₂O (neutral or acidic) | 2-Methyl-4-nitrobenzoic acid | Immediate reaction at room temp |

| NaOH (aqueous) | Sodium salt of the acid | Accelerated hydrolysis |

Nucleophilic Substitution with Amines

Reaction : Reacts with primary/secondary amines to form substituted amides.

Example :

Mechanism :

-

Nucleophilic attack : Amine lone pair attacks the carbonyl carbon.

-

Elimination : Chloride leaves, forming an intermediate.

Esterification with Alcohols

Reaction : Forms esters via reaction with alcohols.

General Equation :

| Alcohol | Product | Conditions |

|---|---|---|

| Methanol | Methyl 2-methyl-4-nitrobenzoate | Anhydrous, 0–5°C |

| Ethanol | Ethyl 2-methyl-4-nitrobenzoate | Reflux in toluene |

Reduction of the Nitro Group

Reaction : Catalytic hydrogenation reduces the nitro (–NO₂) group to an amine (–NH₂).

Example :

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 1 atm | 2-Methyl-4-aminobenzoyl chloride |

| Fe/HCl | Aqueous HCl, reflux | Partial reduction observed |

Comparative Reactivity Table

Key reaction pathways and efficiencies:

| Reaction Type | Rate (Relative) | Yield Range | Selectivity |

|---|---|---|---|

| Hydrolysis | Fast | >95% | High |

| Amide Formation | Moderate | 70–85% | Moderate |

| Esterification | Slow | 60–75% | High |

| Nitro Reduction | Variable | 50–90% | Depends on catalyst |

Stability and Handling Notes

Applications De Recherche Scientifique

Organic Synthesis

2-Methyl-4-nitrobenzoyl chloride serves as a crucial intermediate in the synthesis of various heterocyclic compounds and dyes. Its reactivity allows for the formation of amides, esters, and thioesters through nucleophilic substitution reactions .

Pharmaceutical Development

This compound is extensively used in the pharmaceutical industry for synthesizing drugs targeting cardiovascular diseases and central nervous system disorders. Notably, it plays a role in producing Tolvaptan , a selective arginine vasopressin V2 receptor antagonist used to treat hyponatremia associated with conditions like congestive heart failure and cirrhosis .

Agrochemical Production

In agrochemicals, this compound is utilized to create herbicides and insecticides, contributing to crop protection and management practices. Its derivatives are often designed to enhance efficacy against specific pests or weeds .

Case Study 1: Synthesis of Tolvaptan Derivatives

A study highlighted the synthesis of 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one using this compound as an intermediate. This compound was further processed to develop Tolvaptan-d7, demonstrating its utility in creating labeled pharmaceuticals for clinical research .

Research focused on the biological evaluation of compounds synthesized from this compound showed promising results as enzyme inhibitors and receptor antagonists. The stability and efficacy of these compounds were assessed through various in vitro tests, indicating their potential therapeutic applications .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds |

|---|---|---|

| Organic Synthesis | Intermediate for heterocycles and dyes | Various synthetic pathways |

| Pharmaceuticals | Drug synthesis (e.g., Tolvaptan) | Tolvaptan derivatives |

| Agrochemicals | Production of herbicides/insecticides | Various agrochemical formulations |

Mécanisme D'action

The mechanism of action of 2-methyl-4-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .

Molecular Targets and Pathways:

Nucleophilic Acyl Substitution: The carbonyl carbon of the benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles.

Redox Reactions: The nitro group can undergo reduction, affecting the compound’s electronic properties and reactivity.

Comparaison Avec Des Composés Similaires

2-Methyl-4-nitrobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

4-Nitrobenzoyl Chloride: Lacks the methyl group, making it less sterically hindered and slightly more reactive.

2-Methylbenzoyl Chloride: Lacks the nitro group, making it less electron-withdrawing and less reactive towards nucleophiles.

4-Methylbenzoyl Chloride: Lacks the nitro group, similar to 2-methylbenzoyl chloride but with different steric properties

Uniqueness: The presence of both the methyl and nitro groups in this compound provides a unique combination of steric and electronic effects, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-Methyl-4-nitrobenzoyl chloride (CAS No. 30459-70-2) is an aromatic compound characterized by its nitro and acyl chloride functional groups. This compound has garnered attention in various biochemical and pharmaceutical applications due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₆ClNO₃

- Molecular Weight : 199.59 g/mol

- Structure : The compound features a benzene ring with a methyl group and a nitro group, along with an acyl chloride functional group.

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. This interaction can lead to covalent modifications of proteins and other biomolecules, potentially altering their function.

Cytotoxicity and Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, electrophile-fragment screening studies have demonstrated that related nitroaromatic compounds can inhibit serine proteases, which play critical roles in cancer progression .

A study reported the synthesis of derivatives from this compound that showed enhanced biological activity against specific cancer cells, indicating its potential as a lead compound for anticancer drug development .

Case Study 1: Electrophilic Fragment Screening

A notable study employed electrophile-fragment screening to identify covalent ligands based on nitroaromatic structures. The findings suggested that derivatives of this compound could serve as effective inhibitors of serine proteases, showcasing their potential in drug design for conditions where protease inhibition is beneficial .

Case Study 2: In Vivo Pharmacological Effects

In vivo studies on related compounds demonstrated that modifications to the nitrobenzoyl structure could significantly enhance pharmacological effects while reducing systemic exposure. This suggests that this compound and its derivatives could be optimized for better therapeutic profiles in treating obesity-related conditions by modulating enteropeptidase activity .

Toxicological Considerations

Due to its electrophilic nature, this compound is classified as hazardous. Precautionary measures must be taken when handling this compound, as it poses risks such as skin irritation and respiratory issues upon exposure .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-methyl-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDIDOFTXQERLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511351 | |

| Record name | 2-Methyl-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30459-70-2 | |

| Record name | 2-Methyl-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-nitrobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QGJ24W3A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.